

Application of FNDR-20123 in Malaria Transmission-Blocking Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FNDR-20123

Cat. No.: B8144553

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

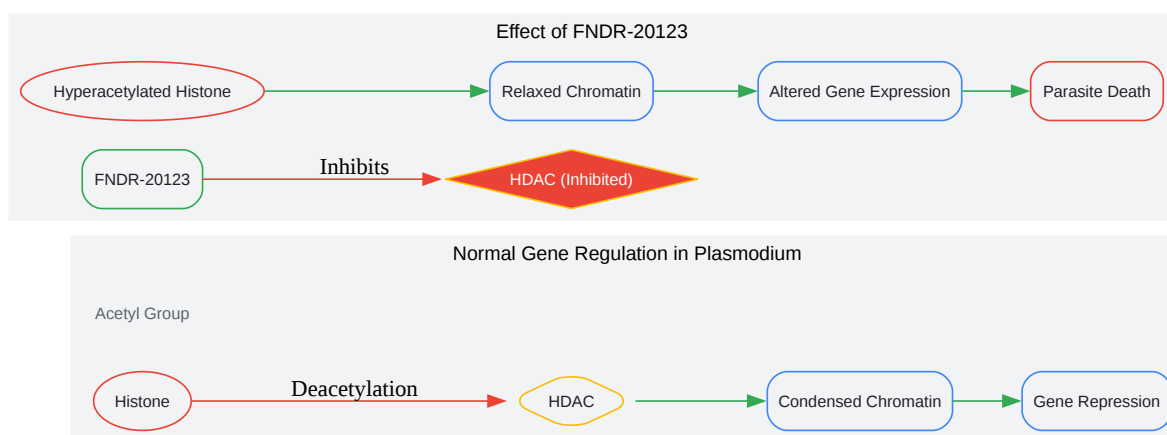
The emergence and spread of drug-resistant *Plasmodium falciparum* necessitates the development of novel antimalarial agents that not only target the asexual blood stages responsible for clinical disease but also the sexual stages (gametocytes) that mediate transmission to mosquitoes. **FNDR-20123** is a potent, first-in-class, and orally active histone deacetylase (HDAC) inhibitor with demonstrated activity against both asexual and sexual stages of *P. falciparum*.^{[1][2][3]} By inhibiting HDACs, **FNDR-20123** disrupts the regulation of gene expression crucial for parasite development and survival.^[3] Notably, its activity against male gametocytes presents a promising avenue for transmission-blocking strategies, a critical component of malaria eradication efforts.^[4]

These application notes provide a comprehensive overview of the use of **FNDR-20123** in transmission-blocking studies, including its mechanism of action, key biological data, and detailed protocols for essential experiments.

Mechanism of Action: HDAC Inhibition

FNDR-20123 exerts its antimalarial effect by inhibiting histone deacetylases, enzymes that play a critical role in the epigenetic regulation of gene expression. In *P. falciparum*, HDACs are involved in the deacetylation of lysine residues on histone tails, leading to a more condensed

chromatin structure and transcriptional repression. By inhibiting plasmodial HDACs, **FNDR-20123** leads to hyperacetylation of histones, altering gene expression and ultimately parasite death. **FNDR-20123** has been shown to inhibit Plasmodium HDAC with a 50% inhibitory concentration (IC50) of 31 nM.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **FNDR-20123** as an HDAC inhibitor.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo activities of **FNDR-20123**.

Table 1: In Vitro Activity of **FNDR-20123**

Target	IC50 (nM)	Reference
P. falciparum Asexual Blood Stage	41 - 42	
P. falciparum Male Gametocytes	190	
P. falciparum Female Gametocytes	> 5000	
Plasmodium HDAC	31	
Human HDAC (HeLa nuclear extract)	3	

Table 2: Human HDAC Isoform Selectivity of **FNDR-20123**

HDAC Isoform	IC50 (nM)	Reference
HDAC1	25	
HDAC2	29	
HDAC3	2	
HDAC6	11	
HDAC8	282	

Table 3: Pharmacokinetic and Safety Profile of **FNDR-20123**

Parameter	Value	Reference
Human/Mouse/Rat Liver Microsomal Stability (2h)	> 75% remaining	
Human Plasma Protein Binding	57%	
hERG Liability	> 100 μ M	
CYP Isoform Inhibition	IC ₅₀ > 25 μ M	
Cytotoxicity (HepG-2 and THP-1 cell lines)	Negligible	
Rat Oral Pharmacokinetics (100 mg/kg) - C _{max}	1.1 μ M	
Rat Oral Pharmacokinetics (100 mg/kg) - T _{1/2}	5.5 h	

Experimental Protocols

Protocol 1: In Vitro Gametocyte Viability Assay

This protocol is adapted from the *P. falciparum* dual gamete formation assay (PfDGFA) to assess the effect of **FNDR-20123** on male and female gametocyte viability.

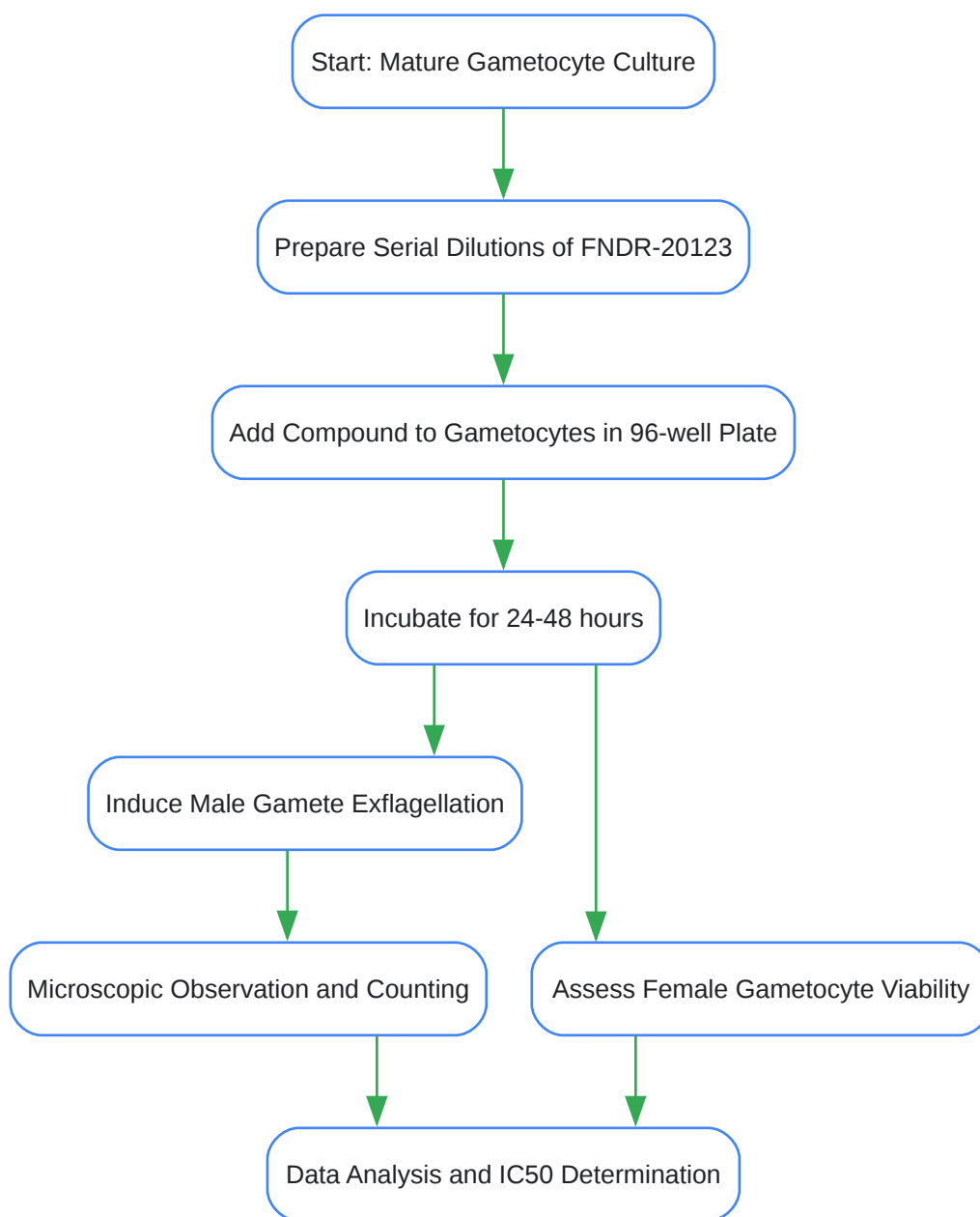
Materials:

- Mature *P. falciparum* gametocyte culture (Stage V)
- **FNDR-20123** stock solution (in DMSO)
- Complete culture medium
- 96-well microplates
- Reagents for male gamete exflagellation observation (e.g., xanthurenic acid)
- Fluorescent antibodies for female gamete detection (optional)

- Microscope

Procedure:

- Gametocyte Culture: Culture *P. falciparum* (e.g., NF54 strain) to produce mature stage V gametocytes. This typically takes 15-18 days.
- Compound Preparation: Prepare serial dilutions of **FNDR-20123** in complete culture medium. Include a vehicle control (DMSO) and a positive control (e.g., a known gametocytocidal drug).
- Drug Treatment: Add the diluted **FNDR-20123** and controls to the mature gametocyte culture in a 96-well plate. Incubate for a predetermined period (e.g., 24-48 hours) under standard culture conditions.
- Male Gametocyte Exflagellation: To assess male gametocyte viability, induce exflagellation by lowering the temperature to room temperature and adding an activation agent like xanthurenic acid. Observe and count exflagellation centers under a microscope.
- Female Gametocyte Viability: Female gametocyte viability can be assessed through metabolic assays or by staining with specific fluorescent antibodies.
- Data Analysis: Calculate the percent inhibition of exflagellation and female gamete viability for each concentration of **FNDR-20123** compared to the vehicle control. Determine the IC50 values.



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro gametocyte viability assay.

Protocol 2: Standard Membrane Feeding Assay (SMFA)

The SMFA is the gold standard for evaluating the transmission-blocking potential of a compound.

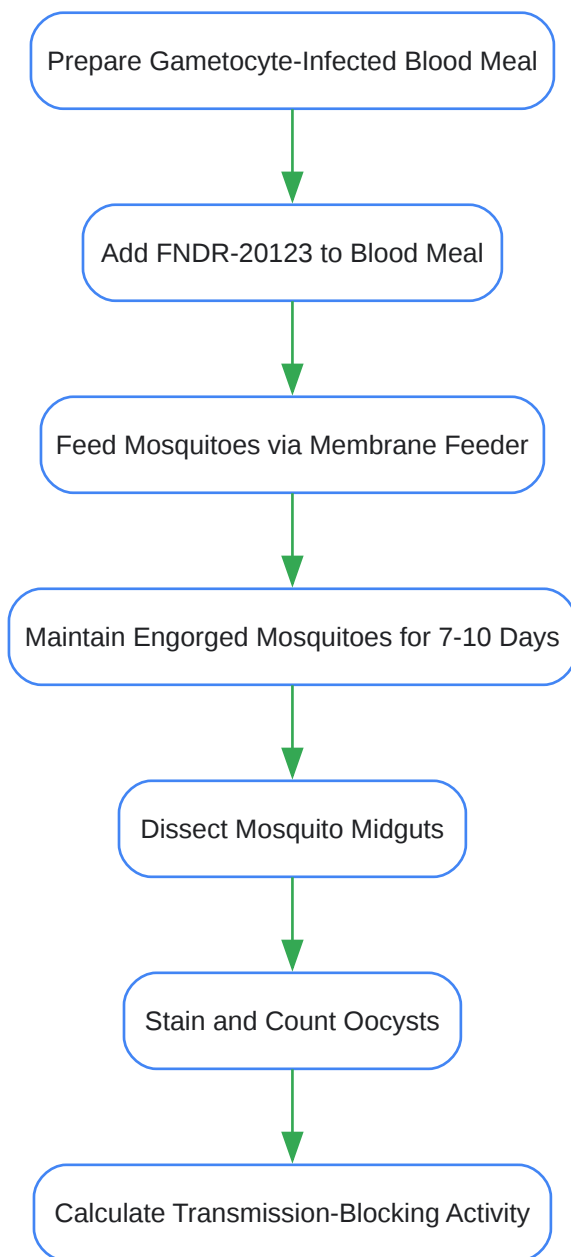
Materials:

- Mature *P. falciparum* gametocyte culture (Stage V)
- **FNDR-20123**
- Anopheles mosquitoes (e.g., *Anopheles stephensi*)
- Membrane feeding apparatus
- Animal membrane (e.g., Parafilm®) or natural membrane
- Human serum and red blood cells
- Microscope
- Mercurochrome or other staining solution

Procedure:

- Gametocyte Preparation: Prepare a gametocyte-infected blood meal by mixing mature gametocyte culture with human serum and red blood cells.
- Compound Addition: Add **FNDR-20123** at various concentrations to the blood meal. Include a vehicle control.
- Mosquito Feeding: Starve mosquitoes for several hours. Load the blood meal into the membrane feeders maintained at 37°C and allow the mosquitoes to feed for a defined period (e.g., 30-60 minutes).
- Mosquito Maintenance: Separate the engorged mosquitoes and maintain them on a sugar solution for 7-10 days to allow for oocyst development.
- Midgut Dissection: After the incubation period, dissect the mosquito midguts.
- Oocyst Staining and Counting: Stain the midguts with mercurochrome and count the number of oocysts under a microscope.
- Data Analysis: Determine the transmission-blocking activity by comparing the number of oocysts in the **FNDR-20123**-treated groups to the control group. Calculate the percent

reduction in oocyst intensity and prevalence.



[Click to download full resolution via product page](#)

Caption: Workflow for the Standard Membrane Feeding Assay (SMFA).

Protocol 3: In Vivo Efficacy in a Mouse Model

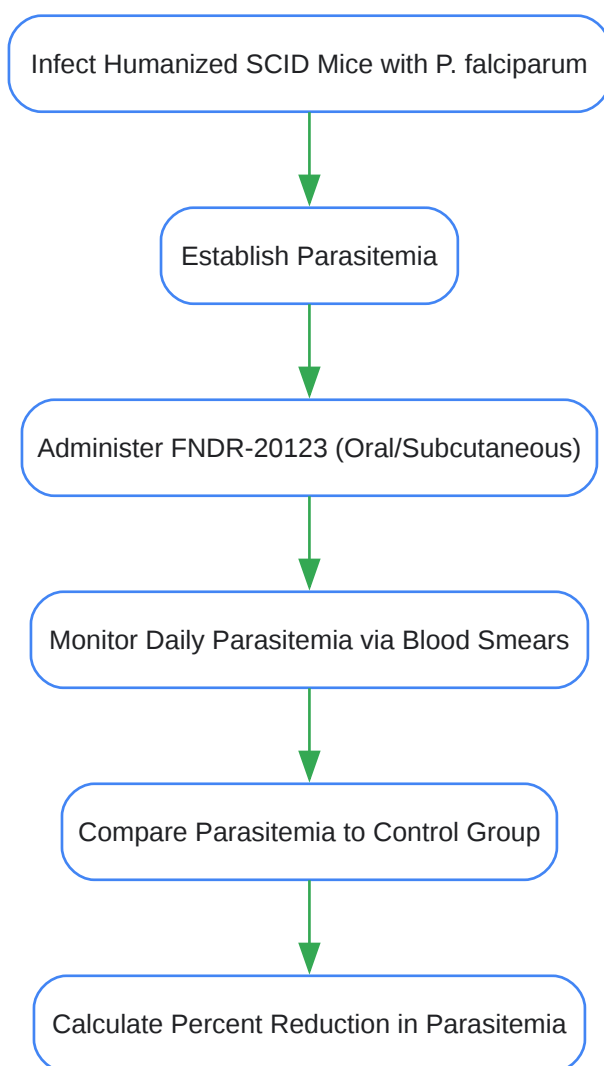
This protocol describes the evaluation of **FNDR-20123**'s ability to reduce parasitemia in a humanized mouse model.

Materials:

- SCID mice engrafted with human erythrocytes
- *P. falciparum*-infected human red blood cells
- **FNDR-20123** formulation for oral or subcutaneous administration
- Vehicle control
- Microscope
- Giemsa stain

Procedure:

- **Infection:** Infect the humanized SCID mice with *P. falciparum*-infected red blood cells.
- **Drug Administration:** Once parasitemia is established, administer **FNDR-20123** orally or subcutaneously at different doses for a specified number of days (e.g., 4 days). Include a vehicle-treated control group.
- **Parasitemia Monitoring:** Monitor parasitemia daily by collecting tail blood smears, staining with Giemsa, and counting infected red blood cells under a microscope.
- **Data Analysis:** Compare the parasitemia levels in the **FNDR-20123**-treated groups to the control group. Calculate the percent reduction in parasitemia.



[Click to download full resolution via product page](#)

Caption: Workflow for the in vivo efficacy study in a mouse model.

Conclusion

FNDR-20123 is a promising transmission-blocking candidate due to its potent activity against the sexual stages of *P. falciparum*, particularly male gametocytes. Its favorable pharmacokinetic and safety profile further supports its development as a potential new antimalarial drug. The protocols outlined in these application notes provide a framework for researchers to further investigate the transmission-blocking capabilities of **FNDR-20123** and similar compounds. Such studies are essential for the development of new tools to combat and ultimately eradicate malaria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Plasmodium falciparum Gametocyte Culture and Mosquito Infection Through Artificial Membrane Feeding [jove.com]
- 2. Routine in vitro culture of P. falciparum gametocytes to evaluate novel transmission-blocking interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 4. Production of Plasmodium falciparum Gametocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of FNDR-20123 in Malaria Transmission-Blocking Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144553#application-of-fndr-20123-in-transmission-blocking-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com